molecular formula C24H32N2O5 B12431398 Metoserpate-d3

Metoserpate-d3

Cat. No.: B12431398
M. Wt: 431.5 g/mol
InChI Key: FPGCYQVKNKEGRQ-WGEDVAFOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metoserpate-d3 involves the incorporation of deuterium atoms into the Metoserpate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

Metoserpate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metoserpate-d3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Metoserpate-d3 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits unique kinetic isotope effects, which can influence reaction rates and metabolic pathways. The presence of deuterium atoms can lead to altered binding affinities and stability of the compound, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which confer enhanced stability and distinct kinetic isotope effects. These properties make it particularly useful in research applications where precise isotopic labeling is required .

Properties

Molecular Formula

C24H32N2O5

Molecular Weight

431.5 g/mol

IUPAC Name

methyl (1R,15S,17S,18R,19S,20S)-6,18-dimethoxy-17-(trideuteriomethoxy)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3/t13-,17+,19-,20+,21+,23+/m1/s1/i2D3

InChI Key

FPGCYQVKNKEGRQ-WGEDVAFOSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC

Canonical SMILES

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC

Origin of Product

United States

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